molecular formula C16H13F3N2 B2898963 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-40-9

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No.: B2898963
CAS No.: 478030-40-9
M. Wt: 290.289
InChI Key: NKFDROHQJOVVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a 3-methylbenzyl substituent at position 1. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methylbenzyl moiety may influence steric interactions and target binding .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2/c1-11-5-4-6-12(9-11)10-21-14-8-3-2-7-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFDROHQJOVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. For this compound, the specific benzaldehyde used is 3-methylbenzaldehyde. The reaction is carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions. The reaction mixture is then purified using a combination of hexane and water washes to isolate the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The benzimidazole core can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Substituent Position : The 3-methylbenzyl group (meta-substitution) at N1 in the target compound may reduce steric hindrance compared to the 4-chlorobenzyl (para-substitution) in Chloromidine, influencing binding affinity to fungal targets .
  • Biological Activity : The antiparasitic activity observed in 2-(trifluoromethyl)benzimidazole derivatives against Giardia lamblia suggests the target compound may share similar properties, though the 3-methylbenzyl group could modulate efficacy or selectivity.

Key Observations :

  • The target compound is synthesized via a two-step process: cyclization with CF₃COOH/HCl followed by alkylation with 3-methylbenzyl halide under mild conditions (RT, DMF) . This contrasts with the one-step condensation of CF₃-benzaldehyde and o-phenylenediamine in benzene for the 4-CF₃-phenyl analogue .
  • The use of Na₂CO₃ as a base in DMF for alkylation may minimize side reactions compared to harsher conditions, improving purity .

Structural and Physicochemical Properties

Table 3: Structural and Physical Data

Compound Name Dihedral Angle (Benzimidazole-Aryl) Melting Point Solubility LogP Reference
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole Not reported Not reported Low (lipophilic) ~4.5*
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole 30.1° 538 K Soluble in ethyl acetate 3.8
2-(Trifluoromethyl)benzimidazole N/A Not reported Moderate in DCM 3.2
2-Hydroxy-phenyl-1H-benzimidazole N/A >300°C Poor in nonpolar solvents 2.1

Key Observations :

  • The target compound’s 3-methylbenzyl group may further alter this angle.
  • The trifluoromethyl group increases LogP values (lipophilicity) compared to hydroxy-substituted derivatives, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .

Biological Activity

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a trifluoromethyl group and a 3-methylphenyl group. The trifluoromethyl moiety is significant as it enhances the compound's lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Biological Activity Overview

Benzimidazole derivatives, including this compound, have been reported to exhibit various biological activities:

  • Antimicrobial Activity : These compounds are known to interact with bacterial cell division proteins, such as FtsZ, and exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : Recent research suggests potential neuroprotective properties, particularly in models of oxidative stress-induced neuroinflammation.

The mechanisms underlying the biological activity of this compound include:

  • Interaction with Proteins : The compound may bind to specific proteins involved in microbial cell division or cancer cell signaling pathways.
  • Free Radical Scavenging : The trifluoromethyl group can enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.

Antimicrobial Studies

A study evaluated various benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against various pathogens. For instance, certain derivatives showed promising antibacterial activity against Salmonella typhi and antifungal activity against Candida albicans .

CompoundTarget PathogenMIC (μg/ml)
1S. typhi50
2C. albicans250
3S. aureus12.5

Anticancer Activity

In vitro studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported that certain derivatives significantly reduced cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

Research into the neuroprotective properties of benzimidazole derivatives has shown that they can mitigate oxidative stress and neuroinflammation in animal models. In a controlled study involving Sprague Dawley rats, treatment with specific benzimidazole compounds reduced markers of oxidative stress and improved cognitive function after ethanol-induced neurodegeneration .

Q & A

Q. What are the most reliable synthetic routes for 1-[(3-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of o-phenylenediamine derivatives with trifluoromethyl-containing carbonyl precursors. Key methods include:

  • Oxidative cyclocondensation : Using aldehydes (e.g., 3-methylbenzyl aldehyde) and trifluoroacetic acid derivatives under acidic conditions (polyphosphoric acid or HCl) .
  • Cu(I)/TMEDA-catalyzed cross-coupling : For introducing the trifluoromethyl group at the 2-position, as demonstrated for analogous benzimidazoles .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
    Methodological Note : Optimize solvent polarity (e.g., toluene vs. DMF) and catalyst loading (e.g., 10 mol% Cu(I)) to minimize side products like uncyclized amides .

Q. How can researchers validate the structure and purity of this compound?

Use a multi-spectral approach :

  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., methyl singlet at δ 2.35 ppm for 3-methylphenyl) and 13C^{13}C-NMR (CF3_3 at ~120 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 349.1) and fragmentation patterns .
  • Elemental analysis : Ensure <0.4% deviation between calculated and observed C/H/N ratios .

Q. What preliminary biological assays are suitable for screening its pharmacological potential?

Prioritize assays based on benzimidazole’s known activities:

  • Anti-inflammatory : Measure inhibition of NO, IL-6, and TNF-α in LPS-stimulated RAW264.7 cells (IC50_{50} values <10 μM indicate potency) .
  • Antimicrobial : Use agar diffusion against S. aureus (zone of inhibition >15 mm at 50 μg/mL) or fungal strains like C. albicans .
  • Analgesic : Acetic acid-induced writhing test in mice (≥80% inhibition at 50 mg/kg vs. diclofenac control) .

Advanced Research Questions

Q. How do structural modifications at the 1- and 2-positions affect its binding to biological targets?

Structure-Activity Relationship (SAR) Insights :

  • 1-Position (3-methylbenzyl) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • 2-Position (CF3_3) : Increases electron-withdrawing effects, stabilizing interactions with enzymes like cyclooxygenase-2 (COX-2) .
    Methodological Tip : Perform molecular docking with COX-2 (PDB: 5KIR) to quantify hydrogen bonding (e.g., CF3_3 interaction with Arg120) .

Q. How can contradictory data on anti-inflammatory vs. pro-ferroptotic activity be resolved?

Experimental Design :

  • Dose-dependent assays : Test concentrations from 1–100 μM to identify biphasic effects (e.g., anti-inflammatory at 10 μM vs. ferroptosis induction at 50 μM) .
  • Biomarker profiling : Measure glutathione peroxidase (GPX4) activity (ferroptosis marker) alongside IL-6 suppression .
  • Knockout models : Use GPX4/^{-/-} macrophages to isolate ferroptosis pathways .

Q. What computational strategies predict its multi-target drug potential?

  • Molecular dynamics (MD) simulations : Assess binding stability to kinases (e.g., EGFR) and inflammatory targets (e.g., NF-κB) over 100 ns trajectories .
  • Pharmacophore modeling : Identify shared features (e.g., benzimidazole core) for dual COX-2/STAT3 inhibition .

Q. What challenges arise in regioselective synthesis, and how are they mitigated?

Key Issues :

  • Competitive alkylation : The 3-methylbenzyl group may migrate to the 4-position under high temperatures.
    Solutions :
  • Use low-boiling solvents (e.g., dichloromethane) and Lewis acids (e.g., ZnCl2_2) to direct substitution .
  • Monitor reaction progress via TLC (Rf_f = 0.6 in ethyl acetate/hexane 1:3) .

Q. How does the trifluoromethyl group influence metabolic stability?

In Vitro Studies :

  • Microsomal assays : CF3_3 reduces CYP3A4-mediated oxidation, extending half-life (>2 hours in rat liver microsomes) .
  • Phase II metabolism : Glucuronidation at the benzimidazole nitrogen is dominant (confirm via LC-MS/MS) .

Q. What in vivo models are optimal for evaluating neurotoxicity?

  • Zebrafish larvae : Assess LC50_{50} and behavioral changes (e.g., swimming velocity) at 1–100 μM .
  • Rodent CNS studies : Measure GFAP (astrocyte marker) and Iba1 (microglial) expression in brain tissue after 14-day dosing .

Q. How can researchers leverage its scaffold for multitarget drug design?

Strategic Modifications :

  • Hybridization : Attach 8-hydroxyquinoline moieties for metal chelation (e.g., antimicrobial + anticancer activity) .
  • Pro-drug derivatives : Introduce hydrolyzable esters at the 1-position to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.